molecular formula C5H5Cl2N3O B8798719 2,6-Dichloro-5-methoxypyrimidin-4-amine

2,6-Dichloro-5-methoxypyrimidin-4-amine

Cat. No. B8798719
M. Wt: 194.02 g/mol
InChI Key: JSJLCTWJWSCECS-UHFFFAOYSA-N
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Patent
US08609592B2

Procedure details

2,4,6-Trichloro-5-methoxypyrimidine (1.0 g, 4.7 mmol, see U.S. Pat. No. 3,984,411 for preparation) was dissolved in 15 mL dry dimethyl sulfoxide (DMSO) and treated with a stream of ammonia gas for 30 min. The mixture was poured into 30 mL water and the precipitated product was collected by filtration and washed with water. This solid was dissolved in 40 mL ethyl acetate, washed twice with water, washed once with brine, dried and evaporated to give the title compound (800 mg, 88% yield): mp 155-156° C.: 1H NMR (DMSO-d6+D2O) δ 3.71 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([O:9][CH3:10])=[C:4]([Cl:11])[N:3]=1.[NH3:12].O>CS(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([NH2:12])[C:5]([O:9][CH3:10])=[C:4]([Cl:11])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)OC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3,984,411 for preparation)
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in 40 mL ethyl acetate
WASH
Type
WASH
Details
washed twice with water
WASH
Type
WASH
Details
washed once with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)N)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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